6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 2-propoxybenzene.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered chemical properties.
Substitution: Substitution reactions can introduce new functional groups into the quinoline ring, leading to the formation of novel derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts) under specific reaction conditions such as temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions are typically quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 6-Chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid include:
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid: This compound has a similar structure but with a different position of the propoxy group.
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid: This compound has a hydroxyl group instead of a propoxy group.
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid: This compound has a chlorine atom instead of a propoxy group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the propoxy group at the 2-position of the phenyl ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-chloro-2-(2-propoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-2-9-24-18-6-4-3-5-13(18)17-11-15(19(22)23)14-10-12(20)7-8-16(14)21-17/h3-8,10-11H,2,9H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKTYWVWMMYZAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206893 |
Source
|
Record name | 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932929-02-7 |
Source
|
Record name | 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932929-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-(2-propoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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